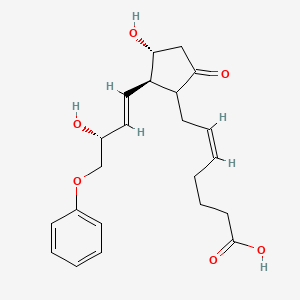

16-Phenoxy tetranor Prostaglandin E2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18?,19-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXKJZCRLQWIIN-BYCQWZGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of 16-Phenoxy tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a notable derivative of the prostaglandin E2 (PGE2) class of lipid autacoids. Its discovery and synthesis are intrinsically linked to the development of its parent compound, Sulprostone, a synthetic PGE2 analog. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and metabolic fate of 16-Phenoxy tetranor Prostaglandin E2, with a focus on the underlying chemical and biological principles.

Discovery and Context: A Metabolite of Sulprostone

This compound was identified as a minor metabolite in human plasma following the parenteral administration of Sulprostone. Sulprostone is a potent synthetic analog of PGE2 developed for its selective agonist activity at the EP3 and EP1 prostanoid receptors. This selectivity confers specific therapeutic effects, particularly in obstetrics and gynecology for the induction of labor and management of postpartum hemorrhage.

The discovery of this compound is a direct result of metabolic studies on Sulprostone. The metabolism of Sulprostone involves the hydrolysis of the methylsulfonamide bond, leading to the formation of the corresponding free acid, this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound itself has not been extensively reported. However, its parent compound, Sulprostone, is a selective agonist for the EP1 and EP3 receptors. The signaling pathways of PGE2 and its analogs are crucial for understanding their physiological effects.

Prostaglandin E2 Signaling Pathway

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways:

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels, typically resulting in smooth muscle contraction.

-

EP2 Receptor: Coupled to Gs, it stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation, which is often associated with smooth muscle relaxation and vasodilation.

-

EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to decreased cAMP levels. This pathway is often involved in smooth muscle contraction and inhibition of neurotransmitter release.

-

EP4 Receptor: Also coupled to Gs, it increases cAMP levels. It can also activate the PI3K pathway.

Sulprostone's high affinity for the EP3 receptor is central to its therapeutic action, particularly its potent uterotonic effects.

Quantitative Data

The following tables summarize the available quantitative data for Sulprostone, the parent compound of this compound.

Table 1: Receptor Binding Affinity of Sulprostone

| Receptor | Binding Affinity (Ki) [nM] |

| EP1 | 21 |

| EP3 | 0.6 |

Table 2: Pharmacokinetic Parameters of Sulprostone in Humans

| Parameter | Value |

| Administration Route | Intramuscular |

| Dose | 500 µg |

| Time to Peak Plasma Concentration (Tmax) | 10 - 20 minutes |

| Peak Plasma Concentration (Cmax) | 0.25 - 0.77 ng/mL |

| Plasma Half-life (t1/2) | 30 - 45 minutes |

Synthesis of 16-Phenoxy Prostaglandin Analogs

Corey Lactone Synthesis: A Generalized Workflow

The Corey synthesis is a convergent approach that involves the preparation of a key intermediate, the Corey lactone (or a derivative thereof, often the Corey aldehyde), which contains the stereochemically defined cyclopentane (B165970) core of the prostaglandin. The upper (alpha) and lower (omega) side chains are then introduced sequentially.

Experimental Protocols: Key Synthetic Transformations (Generalized)

The following are generalized protocols for key steps in the synthesis of prostaglandin analogs based on the Corey methodology. Specific conditions for Sulprostone would require adaptation.

1. Oxidation of Corey Lactone Diol to Corey Aldehyde

-

Reagents: Corey lactone diol derivative (with appropriate protecting groups), oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents: oxalyl chloride, DMSO, triethylamine).

-

Solvent: Dichloromethane (B109758) (for PCC or Swern).

-

Procedure (Illustrative for Swern Oxidation):

-

A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.

-

Dimethyl sulfoxide (B87167) (DMSO) is added dropwise, followed by a solution of the protected Corey lactone diol in dichloromethane.

-

The reaction is stirred for a specified time at low temperature.

-

Triethylamine is added, and the reaction is allowed to warm to room temperature.

-

Work-up involves quenching the reaction with water, separating the organic layer, washing with brine, drying over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure.

-

The crude aldehyde is typically purified by column chromatography.

-

2. Horner-Wadsworth-Emmons Reaction for ω-Chain Introduction

-

Reagents: Corey aldehyde, phosphonate (B1237965) ylide (e.g., dimethyl (2-oxo-3-phenoxypropyl)phosphonate), a strong base (e.g., sodium hydride).

-

Solvent: Anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

The phosphonate reagent is dissolved in anhydrous THF and treated with a strong base at 0 °C to generate the ylide.

-

A solution of the Corey aldehyde in THF is added dropwise to the ylide solution at low temperature.

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

-

3. Wittig Reaction for α-Chain Introduction

-

Reagents: Lactol intermediate, Wittig salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide), a strong base (e.g., sodium dimsyl in DMSO).

-

Solvent: Anhydrous dimethyl sulfoxide (DMSO).

-

Procedure:

-

The Wittig salt is dissolved in anhydrous DMSO, and the base is added to generate the ylide (a characteristic orange-red color).

-

A solution of the lactol intermediate in DMSO is added to the ylide.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched by pouring it into water and acidifying to a low pH.

-

The product is extracted, and the organic layer is washed, dried, and concentrated.

-

Purification by chromatography yields the final prostaglandin analog.

-

Metabolism of Sulprostone

The metabolic fate of Sulprostone is a key aspect of its pharmacology and led to the discovery of this compound.

Metabolic Workflow

Experimental Protocol for Metabolite Analysis (Generalized)

The analysis of Sulprostone and its metabolites in biological matrices like plasma and urine typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Protein Precipitation: For plasma samples, a protein precipitation step is performed, often using a cold organic solvent like acetonitrile.

-

Solid-Phase Extraction (SPE): For urine or plasma, SPE can be used to clean up the sample and concentrate the analytes. A C18 stationary phase is commonly used.

-

-

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase chromatography is typically employed to separate the parent drug from its metabolites.

-

Mass Spectrometry: A tandem mass spectrometer is used for sensitive and selective detection and quantification. Multiple reaction monitoring (MRM) is the preferred scan mode for quantitative analysis.

-

Conclusion

This compound is a metabolite of the clinically significant PGE2 analog, Sulprostone. Its discovery is a direct outcome of pharmacokinetic and metabolism studies of its parent compound. While not a primary therapeutic agent itself, its existence and formation are important considerations in the overall pharmacological profile of Sulprostone. The synthesis of such 16-phenoxy prostaglandin analogs is rooted in the powerful and versatile Corey lactone methodology, which allows for the stereocontrolled construction of the complex prostaglandin scaffold. This technical guide provides a foundational understanding for researchers and professionals in drug development interested in the chemistry and biology of this class of molecules.

An In-depth Technical Guide to the Mechanism of Action of 16-Phenoxy tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin (B15479496) E2 (16-phenoxy tetranor PGE2) is a notable synthetic analog of Prostaglandin E2 (PGE2). It is the principal active metabolite of the selective EP3/EP1 receptor agonist, sulprostone (B1662612).[1][2][3] While direct pharmacological studies on 16-phenoxy tetranor PGE2 are limited, its mechanism of action is inferred from its parent compound, sulprostone. This guide delineates the presumed mechanism of action of 16-phenoxy tetranor PGE2, focusing on its interaction with the E-prostanoid (EP) receptors, specifically the EP1 and EP3 subtypes. We will explore the downstream signaling cascades, present quantitative data for the parent compound, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction to 16-Phenoxy tetranor Prostaglandin E2

This compound is the free acid form of sulprostone, resulting from the hydrolysis of the methylsulfonamide bond.[1][2] It is recognized as a minor metabolite of sulprostone found in human plasma following parenteral administration.[1][3] Given its structural similarity to PGE2 and its origin as a metabolite of a potent PGE2 analog, its biological activities are mediated through the family of G-protein coupled prostanoid receptors.

Presumed Receptor Selectivity and Binding

The pharmacological profile of 16-phenoxy tetranor PGE2 is primarily extrapolated from its parent compound, sulprostone. Sulprostone is a potent and selective agonist for the EP3 receptor and a comparatively weaker agonist for the EP1 receptor.[4] It is therefore highly probable that 16-phenoxy tetranor PGE2 exhibits a similar receptor selectivity profile, with a primary interaction with the EP3 receptor and a secondary interaction with the EP1 receptor.

Table 1: Quantitative Data for Sulprostone (Parent Compound)

| Compound | Receptor Subtype | Assay Type | Species | Potency/Affinity |

| Sulprostone | EP3 (Isoform I) | cAMP Inhibition (IC50) | Human | 0.2 nM[5] |

| Sulprostone | EP3 (Isoform II) | cAMP Inhibition (IC50) | Human | 0.15 nM[5] |

Signaling Pathways

The activation of EP1 and EP3 receptors by 16-phenoxy tetranor PGE2 is presumed to initiate distinct intracellular signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins.[4] Agonist binding to the EP1 receptor is expected to activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration mediates various cellular responses, including smooth muscle contraction.[4]

Caption: EP1 Receptor Signaling Pathway.

EP3 Receptor Signaling

The EP3 receptor is unique in that it has multiple splice variants that can couple to different G-proteins, leading to diverse cellular responses. The most common signaling pathway for the EP3 receptor involves coupling to the Gi family of G-proteins.[4] Activation of the Gi-coupled EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP levels can influence a variety of cellular processes, including smooth muscle contraction and inhibition of neurotransmitter release.

Caption: EP3 Receptor Signaling Pathway (Gi-coupled).

Cellular Effects

Based on its presumed interaction with EP1 and EP3 receptors, 16-phenoxy tetranor PGE2 is expected to elicit a range of cellular effects, including:

-

Smooth Muscle Contraction: Activation of both EP1 and EP3 receptors can lead to smooth muscle contraction, which is consistent with the known uterotonic effects of its parent compound, sulprostone.[4]

-

Modulation of Neurotransmission: EP3 receptors are known to be involved in the presynaptic inhibition of neurotransmitter release.

-

Ocular Hypotensive Effects: In ophthalmology, it is used to lower intraocular pressure by increasing the outflow of aqueous humor, suggesting a role in regulating fluid dynamics in the eye.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of 16-phenoxy tetranor PGE2 at EP1 and EP3 receptors.

EP1 Receptor Activation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.

Protocol:

-

Cell Culture: Culture a cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Compound Addition: Prepare serial dilutions of 16-phenoxy tetranor PGE2. Utilize a fluorescence plate reader with an integrated liquid handler to add the compound to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 value.

Caption: Experimental Workflow for Calcium Mobilization Assay.

EP3 Receptor Activation: cAMP Inhibition Assay

This assay measures the decrease in intracellular cAMP levels following the activation of Gi-coupled receptors like EP3.

Protocol:

-

Cell Culture: Culture a cell line stably expressing the human EP3 receptor (e.g., HEK293 or CHO cells).

-

Cell Plating: Plate the cells in a suitable multi-well format.

-

Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of 16-phenoxy tetranor PGE2.

-

Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Plot the measured cAMP levels against the compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Caption: Experimental Workflow for cAMP Inhibition Assay.

Conclusion

The mechanism of action of this compound is strongly inferred to be through the activation of EP3 and, to a lesser extent, EP1 prostanoid receptors, mirroring the activity of its parent compound, sulprostone. Its engagement with these receptors leads to the modulation of key second messenger systems—inhibition of cAMP (via EP3) and mobilization of intracellular calcium (via EP1). These signaling events culminate in a variety of cellular and physiological responses. Further direct pharmacological characterization of 16-Phenoxy tetranor PGE2 is warranted to confirm these assumptions and to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 5. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (16-phenoxy tetranor PGE2) [myskinrecipes.com]

An In-depth Technical Guide on the Biological Role of 16-Phenoxy tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the biological role of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 is limited. This guide provides an inferred biological profile based on its identity as a metabolite of sulprostone (B1662612), a known prostaglandin E2 analog. The information presented herein is based on the well-established pharmacology of its parent compound and the general understanding of prostaglandin E2 receptor signaling.

Introduction

16-Phenoxy tetranor Prostaglandin E2 is the free acid metabolite of sulprostone, a synthetic analog of Prostaglandin E2 (PGE2). Sulprostone is recognized for its potent activity as an agonist at the E-type prostanoid (EP) receptors, specifically showing high selectivity for the EP3 and EP1 receptor subtypes.[1][2][3] Given that this compound retains the core structural features of a PGE2 analog, it is highly probable that its biological activities are mediated through interactions with the same family of EP receptors. This guide will, therefore, focus on the biological roles and signaling pathways associated with the EP receptors, with a particular emphasis on EP1 and EP3, to provide a comprehensive, inferred understanding of the biological functions of this compound.

Prostaglandin E2 and its analogs are critical lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, uterine contraction, and regulation of blood pressure.[4] Their effects are transduced by a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling cascades, leading to a diverse and sometimes opposing range of cellular responses.

Inferred Biological Role and Therapeutic Potential

Based on the pharmacological profile of its parent compound, sulprostone, this compound is predicted to be a selective agonist at EP1 and EP3 receptors.[1][2]

EP1 Receptor-Mediated Effects: The activation of EP1 receptors is primarily linked to the contraction of smooth muscle.[5] This suggests a potential role for this compound in physiological processes requiring smooth muscle contraction, such as uterine contractions during labor.[5]

EP3 Receptor-Mediated Effects: The EP3 receptor is known to have multiple splice variants that can couple to different G-proteins, leading to a variety of cellular responses.[6] A primary function of EP3 receptor activation is the inhibition of adenylate cyclase, which can modulate the effects of other signaling molecules.[5] In the context of sulprostone's known therapeutic uses, EP3 agonism contributes to its potent uterotonic activity, making it effective for the induction of labor and management of postpartum hemorrhage.[5][7][8] Therefore, this compound may also contribute to these effects.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of sulprostone for the EP1 and EP3 receptors. While direct binding data for this compound is not available, these values for its parent compound provide a strong indication of its likely receptor interaction profile.

| Compound | Receptor | Ki (nM) | Species | Cell Line/Tissue | Reference |

| Sulprostone | EP1 | 21 | Human | CHO cells | [1][2][9] |

| Sulprostone | EP3 | 0.6 | Human | CHO cells | [1][2][9] |

Signaling Pathways

The biological effects of this compound are anticipated to be mediated through the following EP receptor signaling pathways:

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins.[3][10] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[10] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates downstream target proteins to elicit a cellular response, typically smooth muscle contraction.[11]

EP3 Receptor Signaling

The EP3 receptor is unique in that it has multiple splice variants that can couple to different G-proteins, most commonly the inhibitory G-protein, Gi.[6] Activation of the Gi-coupled EP3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP opposes the actions of signaling pathways that are stimulated by cAMP. Some EP3 receptor isoforms can also couple to Gs (stimulatory) or G12/13, leading to cAMP elevation or Rho activation, respectively. The primary inhibitory pathway is depicted below.

EP2 and EP4 Receptor Signaling

Although less likely to be primary targets for this compound based on the data for sulprostone, it is important to consider the signaling pathways of EP2 and EP4 receptors for a complete understanding. Both EP2 and EP4 receptors are coupled to the stimulatory G-protein, Gs.[4][12][13] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4][12][13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream effectors. The EP4 receptor has also been shown to activate the PI3K/Akt pathway.[2][14]

Experimental Protocols

The following are representative protocols for characterizing the interaction of a compound like this compound with EP receptors.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Workflow Diagram

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the EP receptor of interest in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (for EP2, EP3, and EP4 activity)

This assay measures the ability of a compound to stimulate (EP2/EP4) or inhibit (EP3) the production of cAMP.

Workflow Diagram

References

- 1. cAMP-Glo™ Assay Protocol [promega.com]

- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin EP3 receptor superactivates adenylyl cyclase via the Gq/PLC/Ca2+ pathway in a lipid raft-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 16-Phenoxy tetranor Prostaglandin E2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of Prostaglandin E2 and a principal metabolite of the drug sulprostone. While direct comprehensive studies on its signaling are limited, its pathway can be largely inferred from its parent compound, sulprostone, a selective agonist for the prostaglandin EP3 receptor and, to a lesser extent, the EP1 receptor. This guide delineates the putative signaling cascade of 16-Phenoxy tetranor PGE2, detailing its interaction with EP1 and EP3 receptors, the subsequent activation of G-protein-coupled signaling cascades, and the resulting physiological responses. This document provides a technical resource for researchers investigating the therapeutic potential and mechanism of action of this compound and similar prostaglandin analogs.

Introduction

Prostaglandin E2 (PGE2) is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and uterine contraction. Its effects are mediated through four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Synthetic analogs of PGE2, such as 16-Phenoxy tetranor Prostaglandin E2, have been developed to achieve more selective receptor activation and improved pharmacokinetic profiles. 16-Phenoxy tetranor PGE2 is the primary active metabolite of sulprostone, a drug historically used for the induction of labor and termination of pregnancy. Understanding the specific signaling pathway of this metabolite is crucial for elucidating its biological functions and exploring its therapeutic applications.

Receptor Binding and Selectivity

Due to a lack of direct binding studies for 16-Phenoxy tetranor PGE2, the receptor affinity data for its parent compound, sulprostone, is presented as a proxy. Sulprostone exhibits high affinity and selectivity for the EP3 receptor, with a lower affinity for the EP1 receptor.[1]

Table 1: Receptor Binding Affinity of Sulprostone

| Receptor Subtype | Ligand | K i (nM) | Species |

| EP1 | Sulprostone | 21 | Human |

| EP3 | Sulprostone | 0.6 | Human |

Data sourced from Tocris Bioscience.[1]

Signaling Pathways

The binding of 16-Phenoxy tetranor PGE2 to EP1 and EP3 receptors is predicted to initiate two distinct downstream signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, most notably smooth muscle contraction.[2][4]

EP3 Receptor Signaling

The EP3 receptor is primarily coupled to the Gi family of G-proteins.[2] Upon activation, the α-subunit of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). This pathway is also implicated in smooth muscle contraction, often by opposing the relaxing effects of cAMP-elevating signals. Some splice variants of the EP3 receptor can also couple to Gq and Gs proteins, adding complexity to its signaling potential.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the signaling of prostaglandin analogs. These can be adapted for the specific study of 16-Phenoxy tetranor PGE2.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the EP receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in a suitable assay buffer.[6]

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and a range of concentrations of unlabeled 16-Phenoxy tetranor PGE2.[7]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[6]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to induce an increase in intracellular calcium, indicative of Gq-coupled receptor activation.

Protocol:

-

Cell Culture: Plate cells stably or transiently expressing the EP1 or EP3 receptor in a 96-well, black-walled, clear-bottom plate.[8]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer. Incubate to allow for de-esterification of the dye within the cells.[9][10][11]

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.[9]

-

Compound Addition: Add varying concentrations of 16-Phenoxy tetranor PGE2 to the wells.

-

Kinetic Reading: Immediately begin a kinetic measurement of fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.[9]

Adenylyl Cyclase Activity Assay

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptor activation.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells expressing the EP3 receptor as described for the radioligand binding assay.[12]

-

Reaction Setup: In a reaction tube, combine the membrane preparation, ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and a known adenylyl cyclase activator (e.g., forskolin) to stimulate basal cAMP production.[13]

-

Compound Addition: Add varying concentrations of 16-Phenoxy tetranor PGE2 to the reaction tubes.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for cAMP synthesis.[14]

-

Termination and Measurement: Stop the reaction and measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).[14][15]

-

Data Analysis: Plot the percentage of inhibition of stimulated cAMP production against the logarithm of the agonist concentration. Fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

Table 2: Pharmacological Profile of Sulprostone

| Assay Type | Receptor | Parameter | Value (nM) | Cellular Context |

| Receptor Binding | EP1 | Ki | 21 | Human recombinant |

| Receptor Binding | EP3 | Ki | 0.6 | Human recombinant |

| Functional (Platelet Aggregation) | EP3 | Threshold Conc. | 4-10 | Human platelets |

| Functional (Intracellular Ca2+) | EP3 | EC50 | 0.89 | CHO cells |

| Functional (Intracellular Ca2+) | FP | EC50 | 16 | CHO cells |

Conclusion

The signaling pathway of this compound is predominantly mediated through the activation of EP3 and, to a lesser extent, EP1 prostaglandin receptors. This dual receptor engagement leads to a decrease in intracellular cAMP and an increase in intracellular calcium, respectively. These signaling events culminate in various physiological responses, most notably the contraction of smooth muscle. The provided experimental protocols offer a framework for the detailed characterization of this and other prostaglandin analogs. Further research is warranted to delineate the precise quantitative pharmacology of 16-Phenoxy tetranor PGE2 and to fully understand its therapeutic potential in various physiological and pathological contexts.

References

- 1. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 2. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 4. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Receptor Selectivity of 16-Phenoxy Tetranor Prostaglandin E2: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the prostaglandin (B15479496) E2 (PGE2) receptor binding profile of 16-Phenoxy tetranor Prostaglandin E2. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its receptor affinity, elucidates the experimental methodologies for such determinations, and visualizes the associated signaling pathways.

Core Focus: Receptor Binding Affinity

This compound is the principal active metabolite of sulprostone, a potent synthetic analog of Prostaglandin E2.[1][2] While direct quantitative binding data for this compound is not extensively available in the public domain, its binding profile can be inferred from its parent compound, sulprostone. Sulprostone exhibits a high affinity and selectivity for the EP3 and EP1 receptor subtypes.

Quantitative Binding Data for Sulprostone

The following table summarizes the equilibrium dissociation constants (Ki) for sulprostone, indicating its potent agonist activity at EP3 and EP1 receptors.

| Receptor Subtype | Ki (nM) | Reference |

| EP1 | 21 | [3][4] |

| EP3 | 0.6 | [3][4] |

Lower Ki values indicate higher binding affinity.

It is hypothesized that this compound retains a similar selectivity profile, acting primarily as an agonist at EP1 and EP3 receptors, though its potency may differ from that of sulprostone.

Experimental Protocols: Determining Receptor Binding Affinity

The determination of the binding affinity of a ligand such as this compound for its receptors is typically achieved through competitive radioligand binding assays.

Generalized Protocol for Competitive Radioligand Binding Assay

This protocol outlines the key steps involved in a standard competitive binding assay to determine the Ki of a test compound.

-

Membrane Preparation:

-

Culture cells stably expressing the human EP receptor subtype of interest (e.g., EP1, EP2, EP3, or EP4).

-

Harvest the cells and homogenize them in a cold buffer solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, include control wells containing the membranes, radioligand, and a high concentration of an unlabeled standard agonist.

-

Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Prostaglandin E2 Receptor Signaling Pathways

Prostaglandin E2 mediates its diverse physiological effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a different intracellular signaling cascade.

EP1 Receptor Signaling

The EP1 receptor is coupled to Gq proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to Gs proteins. Activation of these receptors leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).

EP3 Receptor Signaling

The EP3 receptor is coupled to Gi proteins. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

References

The Pharmacology of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2) and a principal metabolite of the selective EP1 and EP3 receptor agonist, sulprostone. As a member of the eicosanoid family, it holds potential for nuanced modulation of physiological processes governed by the EP receptor subfamily. This technical guide provides a comprehensive overview of the pharmacology of 16-Phenoxy tetranor Prostaglandin E2, with a focus on its anticipated receptor interactions, signaling pathways, and the experimental methodologies required for its characterization. Given the limited direct research on this specific metabolite, data from its parent compound, sulprostone, is utilized to infer its likely pharmacological profile.

Core Pharmacology

This compound is structurally related to PGE2, a ubiquitous lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and uterine contraction. The pharmacological actions of PGE2 and its analogs are mediated through their interaction with a family of G-protein coupled receptors (GPCRs) known as the prostaglandin E receptors (EP1, EP2, EP3, and EP4). Each EP receptor subtype is coupled to distinct intracellular signaling cascades, leading to diverse cellular responses.

Based on the pharmacological profile of its parent compound, sulprostone, this compound is predicted to be a potent agonist at the EP3 receptor and a comparatively weaker agonist at the EP1 receptor.

Quantitative Pharmacological Data

The following table summarizes the known receptor binding affinities for sulprostone, the parent compound of this compound. These values provide an estimate of the expected binding profile for the metabolite.

| Compound | Receptor | Parameter | Value (nM) | Cell Line |

| Sulprostone | EP1 | Ki | 21 | Cultured Chinese hamster ovary cells |

| Sulprostone | EP3 | Ki | 0.6 | Cultured Chinese hamster ovary cells |

Data sourced from references. It is important to note that these values are for the parent compound, sulprostone, and direct binding studies on this compound are required for definitive characterization.

Signaling Pathways

The interaction of this compound with EP1 and EP3 receptors is expected to trigger the following signaling cascades:

-

EP1 Receptor Activation: The EP1 receptor is coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i). This increase in cytosolic calcium activates various downstream effectors, such as protein kinase C (PKC), leading to cellular responses like smooth muscle contraction.

-

EP3 Receptor Activation: The EP3 receptor is coupled to Gi proteins. Agonist binding to the EP3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA). The EP3 receptor can also couple to Gq, leading to an increase in intracellular calcium. The dual signaling potential of the EP3 receptor allows for fine-tuned regulation of cellular function.

Experimental Protocols

To fully characterize the pharmacology of this compound, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.

Radioligand Binding Assay for Prostanoid Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the EP1, EP2, EP3, EP4, and FP receptors.

1. Materials:

-

Cell membranes expressing the human recombinant prostanoid receptor of interest (EP1, EP2, EP3, EP4, or FP).

-

Radioligand specific for each receptor (e.g., [3H]-PGE2 for EP receptors, [3H]-PGF2α for FP receptor).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

2. Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled PGE2 or PGF2α (for non-specific binding).

-

50 µL of the appropriate radioligand at a concentration near its Kd.

-

100 µL of the cell membrane preparation (typically 10-50 µg of protein).

-

50 µL of the this compound dilution.

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP and Calcium Mobilization

To determine the functional activity (EC50 and efficacy) of this compound at EP receptors, second messenger assays are employed.

1. cAMP Assay (for EP2 and EP4 Receptors):

This assay measures the ability of the compound to stimulate (for Gs-coupled EP2 and EP4) or inhibit (for Gi-coupled EP3) adenylyl cyclase activity.

-

Principle: Cells expressing the receptor of interest are treated with the test compound, and the resulting change in intracellular cAMP is measured using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Brief Protocol:

-

Seed cells expressing the target EP receptor in a 96-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of this compound and incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit.

-

For EP3 receptor testing, co-stimulate with an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibitory effect.

-

2. Calcium Mobilization Assay (for EP1 and EP3 Receptors):

This assay measures the ability of the compound to induce an increase in intracellular calcium concentration.

-

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent calcium release, the dye fluoresces, and the change in fluorescence intensity is measured.

-

Brief Protocol:

-

Seed cells expressing the target EP receptor in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Add serial dilutions of this compound.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis for Functional Assays:

-

Plot the response (e.g., cAMP concentration or fluorescence intensity) against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression analysis.

-

Determine the maximal efficacy (Emax) relative to a standard agonist like PGE2.

Conclusion

This compound, as a metabolite of the potent EP1/EP3 agonist sulprostone, is a compound of significant interest for researchers in pharmacology and drug development. Its anticipated selectivity for EP1 and EP3 receptors suggests a potential for targeted therapeutic applications with a more defined side-effect profile compared to non-selective prostaglandin analogs. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its binding affinity, functional potency, and downstream signaling effects. Further investigation into the specific pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide to 16-Phenoxy tetranor Prostaglandin E2 in Ophthalmology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a biologically active metabolite of the synthetic prostaglandin E2 analog, sulprostone. In ophthalmology, it is recognized for its potential to lower intraocular pressure (IOP), a critical factor in the management of glaucoma. This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, and experimental considerations for researchers investigating this compound. Due to the limited availability of direct research on 16-Phenoxy tetranor Prostaglandin E2, this guide leverages extensive data from its parent compound, sulprostone, to infer its pharmacological profile.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the primary therapeutic goal. Prostaglandin analogs have become a first-line treatment for open-angle glaucoma due to their significant efficacy in lowering IOP and favorable side-effect profile. This compound, the free acid form of sulprostone, is a potent prostaglandin E2 (PGE2) analog that has been investigated for its ocular hypotensive effects.[1] This document serves as a technical resource, consolidating available data and outlining experimental methodologies for the study of this compound in ophthalmic research.

Pharmacology and Mechanism of Action

This compound is formed by the hydrolysis of the methylsulfonamide bond of sulprostone.[2] It is considered the primary active metabolite responsible for the pharmacological effects of sulprostone. The primary mechanism by which prostaglandin analogs, including PGE2 analogs, lower IOP is by increasing the uveoscleral outflow of aqueous humor. This is achieved through the remodeling of the extracellular matrix within the ciliary muscle and sclera.

Receptor Binding Profile

As a PGE2 analog, this compound is expected to exert its effects through prostanoid EP receptors. While direct binding data for the metabolite is limited, studies on its parent compound, sulprostone, indicate a high affinity and selectivity for the EP3 and EP1 receptor subtypes.

Table 1: Receptor Binding Affinity of Sulprostone (Parent Compound)

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| EP1 | 21 nM | Tocris Bioscience |

| EP3 | 0.6 nM | Tocris Bioscience |

Note: This data is for the parent compound, sulprostone. The binding profile of this compound is presumed to be similar.

Signaling Pathways

The activation of EP1 and EP3 receptors by this compound is expected to trigger distinct downstream signaling cascades within ocular tissues, such as the ciliary muscle and trabecular meshwork.

-

EP1 Receptor Signaling: The EP1 receptor is coupled to Gq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

EP3 Receptor Signaling: The EP3 receptor is primarily coupled to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

An In-depth Technical Guide to 16-Phenoxy Tetranor Prostaglandin E2 and its Prodrug Sulprostone in Reproductive Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin (B15479496) E2 is the free acid form and a minor metabolite of Sulprostone (B1662612), a potent synthetic analog of Prostaglandin E2 (PGE2).[1] Sulprostone is the primary active compound used in clinical settings and the focus of the majority of research. This guide will provide a comprehensive overview of the role of Sulprostone and, by extension, its metabolite 16-Phenoxy tetranor Prostaglandin E2, in reproductive biology. The focus will be on the mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study and application.

Sulprostone is primarily utilized for its potent uterotonic properties in obstetrics and gynecology, including the induction of labor, termination of pregnancy, and management of postpartum hemorrhage.[2][3][4] Its effects are mediated through specific interactions with prostaglandin E2 receptors, leading to robust and regular uterine contractions.[2]

Mechanism of Action

Sulprostone exerts its physiological effects by selectively binding to and activating specific prostaglandin E2 (PGE2) receptor subtypes, namely the EP1 and EP3 receptors.[2][5][6] These G-protein coupled receptors (GPCRs) are expressed in the myometrium, the smooth muscle layer of the uterus. The activation of these receptors initiates distinct downstream signaling cascades that culminate in uterine muscle contraction.

The binding of Sulprostone to the EP1 receptor is coupled to the Gq/11 G-protein, which in turn activates phospholipase C (PLC).[2][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a primary driver of smooth muscle contraction.

Simultaneously, Sulprostone's agonistic activity at the EP3 receptor is primarily linked to the Gi G-protein.[2][7] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] A reduction in cAMP levels diminishes the activity of protein kinase A (PKA), an enzyme that typically promotes muscle relaxation.[2] The combined effect of increased intracellular calcium and decreased cAMP results in potent and sustained contractions of the uterine smooth muscle.[2]

Furthermore, Sulprostone has been shown to enhance the sensitivity of the myometrium to oxytocin, a naturally occurring hormone that also stimulates uterine contractions, suggesting a synergistic effect in promoting labor.[2]

Quantitative Data

The following tables summarize the key quantitative data for Sulprostone, the prodrug of this compound.

Table 1: Receptor Binding Affinity of Sulprostone

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| EP1 | 21 | [5] |

| EP3 | 0.6 | [5][8] |

Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.

Table 2: Pharmacokinetic Properties of Sulprostone

| Parameter | Value | Reference |

| Administration Route | Intramuscular, Intravenous | [3][9] |

| Onset of Action | Within minutes to a few hours | [3] |

| Plasma Half-life | 34 minutes (30-45 minutes) | [10] |

| Time to Peak Plasma Concentration (IM) | 10-20 minutes | [10] |

Table 3: Clinical Efficacy of Sulprostone in Reproductive Biology

| Indication | Dosage Regimen | Success Rate | Key Findings | Reference |

| Second Trimester Abortion | 500 mcg IM, 3 times at 4-hour intervals | 66.7% | Effective for second-trimester abortion. | [3] |

| Second Trimester Abortion | 500 mcg IM, every 6 hours for up to 6 injections | 75% | Effective for second-trimester abortion. | [3] |

| Induction of Labor (Fetal Death) | 1 mcg/min IV infusion | 97.8% (278/284) vaginal delivery | Effective and safe for labor induction in cases of fetal death. | [11] |

| Termination of Pregnancy (2nd/3rd Trimester) | 15 µg/hr IV, titrated up to 240 µg/hr | 92.8% (90/97) aborted within 24 hours | Efficient for pregnancy termination with fetal death. | [12] |

Table 4: Common Side Effects of Sulprostone

| Side Effect | Incidence/Severity | Reference |

| Nausea and Vomiting | 0.4-2.2 episodes per patient | [4][9] |

| Diarrhea | Commonly reported | [4] |

| Uterine Hyperstimulation | A potential serious side effect | [4] |

| Flushing, Headache, Dizziness | Reported | [4][6] |

| Hyperthermia (≥38°C) | 11.6% | [13] |

Experimental Protocols

In Vitro Myometrial Strip Contractility Assay

This assay is fundamental for assessing the direct effects of compounds like Sulprostone on uterine smooth muscle contractility.

Objective: To measure the contractile response of isolated myometrial tissue to Sulprostone.

Materials:

-

Fresh myometrial biopsies obtained from consenting patients undergoing cesarean section.

-

Krebs-Henseleit physiological salt solution (PSS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose.

-

Organ baths with force transducers.

-

Carbogen (B8564812) gas (95% O2, 5% CO2).

-

Sulprostone stock solution.

Procedure:

-

Tissue Preparation: Immediately place the myometrial biopsy in ice-cold Krebs-Henseleit PSS. Dissect the myometrium into longitudinal strips of approximately 10 mm in length and 2-3 mm in width.[14][15]

-

Mounting: Mount the myometrial strips vertically in the organ baths containing Krebs-Henseleit PSS maintained at 37°C and continuously bubbled with carbogen gas.[16] One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: Allow the strips to equilibrate for at least 60-90 minutes under a resting tension of 1-2 grams. During this period, replace the PSS every 15-20 minutes. Spontaneous contractions should develop during this time.[14][15]

-

Drug Administration: Once stable spontaneous contractions are established, add cumulative concentrations of Sulprostone to the organ baths at regular intervals (e.g., every 20-30 minutes) to construct a dose-response curve.

-

Data Acquisition and Analysis: Record the contractile activity (force and frequency) using a data acquisition system. The area under the curve (AUC) of the contractions over a set period is often used as a measure of contractility.[16] Analyze the data to determine the EC50 (the concentration of Sulprostone that produces 50% of the maximal response).

Prostaglandin Receptor Binding Assay

This assay is used to determine the binding affinity of Sulprostone for its target receptors.

Objective: To quantify the binding of Sulprostone to EP1 and EP3 receptors.

Materials:

-

Cell membranes prepared from cells expressing the human EP1 or EP3 receptor.

-

Radiolabeled prostaglandin (e.g., [3H]-PGE2) as the competing ligand.

-

Sulprostone solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a microcentrifuge tube, combine the cell membranes, radiolabeled prostaglandin, and varying concentrations of Sulprostone (or a vehicle control for total binding).

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[17]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Sulprostone that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways of Sulprostone in Myometrial Cells

Caption: Signaling pathways of Sulprostone in uterine myometrial cells.

Experimental Workflow for In Vitro Myometrial Contractility Assay

Caption: Experimental workflow for an in vitro uterine contractility assay.

References

- 1. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 3. What is Sulprostone used for? [synapse.patsnap.com]

- 4. What are the side effects of Sulprostone? [synapse.patsnap.com]

- 5. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 6. mims.com [mims.com]

- 7. scispace.com [scispace.com]

- 8. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abortion with sulprostone, a prostaglandin E2 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological action and half life in plasma or intramuscular sulprostone for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Low dose sulprostone for termination of second and third trimester pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of Intravenous Sulprostone for the Termination of Pregnancy with Fetal Death in Second and Early Third Trimester of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Randomized Controlled Trial of Misoprostol and Sulprostone to End Pregnancy after Fetal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogues of 16-Phenoxy Tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and uterine contractility. Its effects are mediated through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The therapeutic potential of targeting these receptors has led to the development of numerous synthetic PGE2 analogues with modified stability, potency, and receptor selectivity.

This technical guide focuses on the structural analogues of 16-phenoxy tetranor Prostaglandin E2, a class of compounds characterized by a phenoxy group at the 16th position and a shortened upper side chain. The primary example of this class is sulprostone (B1662612) , a potent synthetic PGE2 analogue, and its main metabolite, 16-phenoxy tetranor PGE2. This document will delve into their biological activity, the signaling pathways they modulate, and the experimental methodologies used for their evaluation.

Core Compound: Sulprostone and its Metabolites

Sulprostone is a selective EP3 and EP1 receptor agonist.[1][2] It is known for its potent uterotonic activity and is used clinically for the induction of labor and management of postpartum hemorrhage.[2][3] The compound 16-phenoxy tetranor PGE2 is the free acid form of sulprostone, resulting from the hydrolysis of the methylsulfonamide bond, and is a minor metabolite found in human plasma after parenteral administration of sulprostone.

Quantitative Data: Receptor Binding Affinity of Sulprostone

The following table summarizes the reported binding affinities (Ki) of sulprostone for the prostaglandin EP1 and EP3 receptors.

| Compound | Receptor Subtype | Ki (nM) |

| Sulprostone | EP1 | 21[1] |

| Sulprostone | EP3 | 0.6[1] |

Signaling Pathways

Sulprostone exerts its biological effects primarily through the activation of the EP1 and EP3 receptors. The signaling cascades initiated by these receptors are distinct and lead to different cellular responses.

EP1 Receptor Signaling Pathway

The EP1 receptor is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration activates various downstream effectors, ultimately leading to cellular responses such as smooth muscle contraction.[3]

EP3 Receptor Signaling Pathway

The EP3 receptor is unique in that it can couple to multiple G proteins, primarily Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP attenuates the activity of protein kinase A (PKA). In some cells, EP3 activation can also lead to an increase in intracellular Ca2+ and activation of Rho kinase, influencing processes like platelet aggregation and smooth muscle contraction.[4][5]

References

- 1. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 2. Sulprostone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 4. Prostanoid EP3 receptor agonist sulprostone enhances pacemaker activity of colonic interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide to the Biosynthesis of Prostaglandin E2 Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Prostaglandin (B15479496) E2 (PGE2) and its analogues. It covers the natural enzymatic cascade, synthetic strategies for creating analogues, detailed signaling pathways, and relevant quantitative data to support research and development in this field.

The Natural Biosynthesis of Prostaglandin E2

The biosynthesis of PGE2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. This pathway is the primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).

The key steps are:

-

Arachidonic Acid Release : Upon cellular stimulation, phospholipase A2 (PLA2) is activated and hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid (AA).

-

Conversion to Prostaglandin H2 : Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), catalyze the conversion of AA into the unstable intermediate, Prostaglandin H2 (PGH2). This is the rate-limiting step in prostaglandin synthesis.

-

Isomerization to Prostaglandin E2 : PGH2 is then isomerized to PGE2 by the action of Prostaglandin E synthases (PGES). There are three main isoforms:

-

Microsomal PGES-1 (mPGES-1) : An inducible enzyme often coupled with COX-2 in inflammatory responses.

-

Microsomal PGES-2 (mPGES-2) : A constitutively expressed enzyme that can work with both COX-1 and COX-2.

-

Cytosolic PGES (cPGES) : Primarily coupled with the constitutively expressed COX-1 for immediate PGE2 production.

-

Enzyme Kinetic Data

The following table summarizes the kinetic parameters for key enzymes in the PGE2 biosynthesis pathway.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Ovine PGHS-1 | Arachidonic Acid | 8.3 ± 0.2 | - | [1] |

| Ovine PGHS-2 | Arachidonic Acid | 2.1 ± 0.2 | - | [1] |

Kcat values for PGHS enzymes are often not reported in simple terms due to the complexity of the reaction.

Synthesis of Prostaglandin E2 Analogues

PGE2 analogues are synthetic compounds designed to mimic or modulate the effects of natural PGE2. They are developed to have improved stability, selectivity for specific receptors, or altered pharmacokinetic profiles. Prominent examples include Dinoprostone (B10761402) (synthetic PGE2), Misoprostol, and Sulprostone.

The total synthesis of prostaglandins (B1171923) is a complex challenge in organic chemistry. The "Corey Synthesis," developed by E.J. Corey, provides a landmark versatile route to various prostaglandins and their analogues, often starting from a bicycloheptane (B81988) precursor.

Experimental Protocol: Corey Synthesis of Prostaglandin F2α (a precursor to PGE2)

This protocol is a simplified representation of the multi-step Corey synthesis.

-

Diels-Alder Reaction : A substituted cyclopentadiene (B3395910) is reacted with 2-chloroacrylonitrile (B132963) to form a bicycloheptene intermediate. This sets the stereochemistry of the cyclopentane (B165970) ring.[2]

-

Baeyer-Villiger Oxidation : The bicyclic ketone is treated with a peroxy acid (e.g., mCPBA) to form a lactone, known as the "Corey lactone".[2]

-

Side Chain Introduction : The two side chains of the prostaglandin are introduced sequentially. The lower side chain is typically installed via a Horner-Wadsworth-Emmons reaction, and the upper side chain is introduced using a Wittig reaction.[2][3]

-

Functional Group Transformations : A series of reductions and protections/deprotections of hydroxyl and carboxyl groups are carried out to yield the final prostaglandin.[2]

Prostaglandin E2 Receptor Signaling Pathways

PGE2 and its analogues exert their biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades, leading to a wide range of physiological responses.

EP1 Receptor Signaling

The EP1 receptor is coupled to Gq proteins. Its activation leads to an increase in intracellular calcium levels.

EP2 Receptor Signaling

The EP2 receptor is coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

EP3 Receptor Signaling

The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

EP4 Receptor Signaling

Similar to EP2, the EP4 receptor is coupled to Gs proteins and increases cAMP levels. However, it can also signal through alternative pathways, such as the PI3K/Akt pathway.

Quantitative Data for PGE2 Analogues

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of PGE2 and its analogues at the human EP receptors. These values are critical for understanding the selectivity and potency of these compounds.

Table 1: Binding Affinities (Ki, nM) of PGE2 and Analogues at Human EP Receptors

| Compound | EP1 | EP2 | EP3 | EP4 | Source |

| PGE2 (Dinoprostone) | >10 nM (low affinity) | ~13 nM | <1 nM (high affinity) | 0.75 ± 0.03 nM | [4][5][6] |

| Sulprostone | Weak Agonist | - | Potent Agonist | - | [7] |

| Butaprost | - | Selective Agonist | - | - | [8] |

| Misoprostol | - | Agonist | Agonist | Agonist | - |

Table 2: Functional Potencies (EC50, nM) of PGE2 and Analogues

| Compound | Receptor | Assay | EC50 (nM) | Source |

| PGE2 | EP2 | Chemotaxis Inhibition | 90 ± 24.5 | [8] |

| Butaprost | EP2 | Chemotaxis Inhibition | 106.4 ± 63 | [8] |

| 11-deoxy PGE1 | EP2 | Chemotaxis Inhibition | 140.9 ± 64.7 | [8] |

Experimental Protocols

Protocol 5.1: Prostaglandin E2 Competitive ELISA

This protocol outlines a typical competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of PGE2 in biological samples.

-

Sample Preparation : Acidify samples to pH 3.5 with 2N HCl. Centrifuge to remove precipitates. For complex matrices like plasma, perform a solid-phase extraction using a C18 column to purify and concentrate the prostaglandins.[9]

-

Standard Curve Preparation : Prepare a serial dilution of a known concentration of PGE2 standard in the assay buffer.

-

Assay Procedure :

-

Add standards and samples to a microplate pre-coated with a goat anti-mouse antibody.

-

Add a mouse monoclonal antibody specific for PGE2 to all wells (except non-specific binding wells).

-

Add a fixed amount of HRP-labeled PGE2 to all wells. This will compete with the PGE2 in the sample/standard for antibody binding sites.

-

Incubate for 2 hours at room temperature with shaking.[10]

-

Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

-

Detection :

-

Add a substrate solution (e.g., TMB) to each well and incubate for 30 minutes at room temperature, protected from light.[10]

-